Akn-028

Description

FLT3/KIT Kinase Inhibitor this compound is an orally bioavailable protein tyrosine kinase inhibitor for FMS-related tyrosine kinase 3 (FLT3; STK1) and stem cell factor receptor (SCFR; KIT), with potential antineoplastic activity. FLT3/KIT kinase inhibitor this compound binds to and inhibits both the wild-type and mutated forms of FLT3 and SCFR. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these receptor tyrosine kinases.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

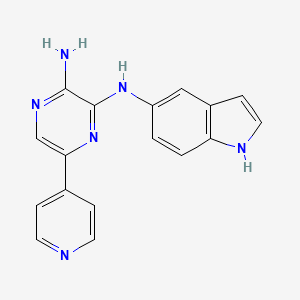

Structure

3D Structure

Propriétés

IUPAC Name |

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRIJKVMMZEKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175017-90-9 | |

| Record name | AKN-028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AKN-028 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AKN-028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Akn-028: A Potent FLT-3 Inhibitor for Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Akn-028, a potent and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor. This compound emerged as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by FLT3 mutations. This document details the scientific journey of this compound, from its initial synthesis to its evaluation in clinical trials, presenting key data, experimental methodologies, and the ultimate discontinuation of its development.

Introduction to this compound and its Target: FLT3 in AML

Acute Myeloid Leukemia (AML) is an aggressive cancer of the myeloid line of blood cells. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells, contributing to a poor prognosis.[1] Consequently, FLT3 has become a key therapeutic target in AML.

This compound was developed as a potent inhibitor of both wild-type and mutated FLT3, as well as the stem cell factor receptor (c-Kit), another important tyrosine kinase in hematopoiesis.[2] Its development was driven by the need for targeted therapies to improve outcomes for AML patients, particularly those with FLT3 mutations.

Discovery and Synthesis

This compound, chemically known as N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine, is a novel tyrosine kinase inhibitor. An expedient, kilogram-scale synthesis protocol for this compound has been developed, making it suitable for clinical trials. The synthesis involves a highly regioselective SNAr reaction followed by a Suzuki coupling. A crucial part of the process is an efficient purification method to remove residual palladium from the final compound.[3][4]

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its mechanism of action, efficacy, and safety profile. These studies demonstrated its potential as a potent anti-leukemic agent.

In Vitro Potency and Selectivity

This compound proved to be a highly potent inhibitor of the FLT3 enzyme, with a reported IC50 value of 6 nM.[5] Its inhibitory activity extends to both wild-type FLT3 and its mutated forms (ITD and TKD).[6] Furthermore, this compound demonstrated inhibitory effects on other kinases, including CLK1, RPS6KA, VEGFR2, and FGFR2, though with lower potency compared to FLT3.[7]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| FLT3 | 6 nM[5] |

| CLK1 | 140 nM[7] |

| RPS6KA | 220 nM[7] |

| VEGFR2 | 520 nM[7] |

| FGFR2 | 120 nM[7] |

Cellular Activity in AML Cell Lines

This compound exhibited significant cytotoxic activity against a panel of AML cell lines. The highest potency was observed in cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM-13, with IC50 values below 50 nM.[8] In other AML cell lines, the IC50 values ranged from 0.5 to 6 μM.[7][8] The cytotoxic effect was attributed to the induction of apoptosis, as evidenced by the activation of caspase-3.[5]

Table 2: Cytotoxic Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 Value |

| MV4-11 | FLT3-ITD | <50 nM[8] |

| MOLM-13 | FLT3-ITD | <50 nM[8] |

| Other AML cell lines | Various | 0.5 - 6 μM[7][8] |

Activity in Primary AML Samples

Importantly, this compound demonstrated a dose-dependent cytotoxic response in primary AML patient samples, with a mean IC50 of 1 μM.[5] This suggests that its anti-leukemic activity may not be solely restricted to patients with FLT3 mutations.

In Vivo Efficacy and Pharmacokinetics

In vivo studies in mouse xenograft models using the MV4-11 cell line showed that this compound, administered at 15 mg/kg twice daily, inhibited tumor growth without causing significant toxicity.[7][8] The compound demonstrated high oral bioavailability, a crucial characteristic for clinical development.[5]

Table 3: In Vivo Preclinical Data for this compound

| Parameter | Result |

| Animal Model | Male C57 black mice with MV4-11 xenografts[7][8] |

| Dosing Regimen | 15 mg/kg, subcutaneous injection, twice daily for 6 days[7][8] |

| Efficacy | Inhibition of tumor growth[7][8] |

| Toxicity | No significant effect on body weight[7][8] |

| Bioavailability | High oral bioavailability[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.

FLT3 Enzyme-Inhibition Assay

The inhibitory effect of this compound on the FLT3 enzyme was assessed using an immobilized metal ion affinity-based fluorescence polarization (IMAP) technique for the tyrosine kinase domain of FLT3.[5]

Cytotoxicity Assays

The cytotoxic effects of this compound on AML cell lines and primary patient samples were evaluated using the fluorometric microculture cytotoxicity assay (FMCA). This assay measures the fluorescence of fluorescein diacetate, which is hydrolyzed by esterases in viable cells, to determine cell survival after drug exposure.[5]

Apoptosis Assay

The induction of apoptosis was investigated by measuring the activation of caspase-3. MV4-11 cells were treated with this compound, and a substrate that fluoresces upon cleavage by active caspase-3 was used to quantify apoptotic cells.[9]

In Vivo Xenograft Studies

The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model. Male C57 black mice were implanted with MV4-11 AML cells. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth and the general health of the animals were monitored throughout the study.[7][8]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3 signaling pathways. By binding to the ATP-binding pocket of the FLT3 kinase, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[1]

Caption: this compound inhibits FLT3 signaling pathways.

Clinical Development and Discontinuation

Based on its promising preclinical profile, this compound advanced into clinical development. A Phase I/II, open-label, multi-center, dose-escalation study was initiated to evaluate the safety and tolerability of this compound in patients with relapsed or refractory AML (NCT01573247).[5][10] The study planned to enroll patients who were ineligible for or intolerant to approved chemotherapy. The Phase I portion of the trial aimed to determine the maximum tolerated dose (MTD) of this compound.[10] By March 2014, a total of 12 patients had been treated in the study.

However, the clinical development of this compound was ultimately discontinued. The public clinical trial records indicate that the study was "Terminated". While the specific reasons for the termination have not been officially disclosed by the sponsoring company, Akinion Pharmaceuticals, the discontinuation of a clinical trial can be due to a variety of factors, including safety concerns, lack of efficacy, or strategic business decisions.

Conclusion

This compound was a potent and orally bioavailable FLT3 inhibitor that demonstrated significant anti-leukemic activity in preclinical models of AML. Its discovery and early development highlighted the potential of targeting the FLT3 pathway in this challenging disease. Despite its promising preclinical data, the clinical development of this compound was halted. The journey of this compound underscores the complexities and challenges inherent in drug development, where promising preclinical candidates do not always translate into successful clinical therapies. The insights gained from the development of this compound and other FLT3 inhibitors continue to inform the ongoing efforts to develop more effective and safer targeted therapies for AML.

Caption: this compound Drug Discovery and Development Workflow.

References

- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. news.cision.com [news.cision.com]

- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pitchbook.com [pitchbook.com]

- 7. news.cision.com [news.cision.com]

- 8. Orphanet: A Phase 1/2, Open-Label, Multi-Center Dose Escalation, Safety and Tolerability Study of this compound in Patients with Acute Myelogenous Leukemia (AML) - PL [orpha.net]

- 9. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

Akn-028: A Comprehensive Technical Overview of its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akn-028 is a novel, orally bioavailable small molecule inhibitor that has demonstrated significant preclinical activity against acute myeloid leukemia (AML).[1] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our current understanding.

Core Molecular Target: FMS-Like Tyrosine Kinase 3 (FLT3)

The primary molecular target of this compound is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[2] this compound is a potent inhibitor of FLT3, exhibiting a half-maximal inhibitory concentration (IC50) of 6 nM in enzymatic assays.[1][3] The compound effectively inhibits both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are frequently observed in AML and are associated with a poor prognosis.[4][5]

In addition to its potent activity against FLT3, this compound also demonstrates inhibitory effects on KIT, another receptor tyrosine kinase involved in hematopoiesis and oncogenesis.[6][7]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary and secondary targets has been quantified in various studies. The following table summarizes the key IC50 values.

| Target Kinase | IC50 Value (nM) | Reference |

| FLT3 | 6 | [1][3] |

| CLK1 | 140 | [8] |

| RPS6KA (RPS6) | 220 | [8] |

| VEGFR2 | 520 | [8] |

| FGFR2 | 120 | [8] |

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to the ATP-binding pocket of the FLT3 and KIT kinases.[9] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the kinase.[3] The inhibition of FLT3 and KIT phosphorylation disrupts downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells.[2]

Signaling Pathway Inhibition

The constitutive activation of FLT3 in AML leads to the aberrant activation of several downstream signaling cascades, including the RAS/MEK/ERK (MAPK), PI3K/Akt, and STAT5 pathways.[2] this compound effectively abrogates the signaling through these pathways.

The inhibition of these critical signaling nodes by this compound leads to the induction of apoptosis (programmed cell death) in AML cells.[3][6] This is evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action have been elucidated through a series of key experiments.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

Methodology: The inhibitory effect of this compound on the tyrosine kinase domain of FLT3 was evaluated using an immobilized metal ion affinity-based fluorescence polarization (IMAP) technique.[1] A broader kinase inhibitory profile was determined using a radiometric protein kinase assay (ProQinase).[10]

Cellular Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit the autophosphorylation of FLT3 and KIT in a cellular context.

Methodology: Mouse embryonal fibroblasts engineered to overexpress wild-type FLT3, FLT3-ITD, or FLT3-TKD, and a human megakaryoblastic leukemia cell line (M07) overexpressing KIT were used.[10] Cells were treated with varying concentrations of this compound for 15 hours.[3] Inhibition of autophosphorylation was determined by phospho-ELISA or Western blot analysis.[5][8]

Cytotoxicity and Apoptosis Assays

Objective: To evaluate the cytotoxic effects of this compound on AML cell lines and primary patient samples and to confirm the induction of apoptosis.

Methodology: The cytotoxic activity of this compound was determined using the fluorometric microculture cytotoxicity assay (FMCA).[9] AML cell lines (e.g., MV4-11, MOLM-13) and primary AML cells were treated with this compound for 72 hours.[3] The induction of apoptosis was confirmed by measuring the activation of caspase-3.[3]

Clinical Development

This compound has been investigated in a Phase I/II clinical trial for patients with acute myelogenous leukemia.[11][12] While the development status is currently listed as discontinued, the preclinical data robustly supports its mechanism of action as a potent FLT3 inhibitor.[6]

Conclusion

This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and, to a lesser extent, the KIT receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of kinase autophosphorylation, leading to the blockade of critical downstream signaling pathways and the induction of apoptosis in leukemic cells. The comprehensive preclinical data underscores the therapeutic potential of targeting FLT3 in AML and provides a strong rationale for the continued development of selective FLT3 inhibitors.

References

- 1. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Orphanet: A Phase 1/2, Open-Label, Multi-Center Dose Escalation, Safety and Tolerability Study of this compound in Patients with Acute Myelogenous Leukemia (AML) - CZ [orpha.net]

- 12. Orphanet: A Phase 1/2, Open-Label, Multi-Center Dose Escalation, Safety and Tolerability Study of this compound in Patients with Acute Myelogenous Leukemia (AML) - PL [orpha.net]

In-Depth Technical Guide to the Pharmacological Properties of Akn-028

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akn-028 is a novel, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity against acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its preclinical evaluation. This compound potently inhibits FMS-like tyrosine kinase 3 (FLT3) and c-KIT, key drivers in the pathogenesis of AML. This document summarizes the quantitative data from key studies, outlines the methodologies used to generate this data, and provides visual representations of its signaling pathway and experimental workflows. Although development of this compound has been discontinued, the data from its preclinical evaluation remains valuable for the broader understanding of TKI development for AML.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in receptor tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3). These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target in AML.

This compound was developed as a potent inhibitor of both wild-type and mutated FLT3, as well as the stem cell factor receptor, c-KIT, another important kinase in hematopoiesis and AML pathogenesis.[1] This document serves as a technical guide to the preclinical pharmacological data of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects by competitively inhibiting the ATP-binding sites of FLT3 and c-KIT kinases. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemic cells.[2] The primary signaling cascades affected include the PI3K/Akt, MAPK/ERK, and STAT pathways, which are central to cell cycle progression and apoptosis.[3]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits FLT3 receptor autophosphorylation.

In Vitro Pharmacological Properties

Kinase Inhibition

This compound is a potent inhibitor of the FLT3 kinase, with an IC50 value of 6 nM in enzyme inhibition assays.[2] It effectively inhibits the autophosphorylation of both wild-type and mutated forms of FLT3 in a dose-dependent manner.[2]

Cytotoxicity in AML Cell Lines

The cytotoxic activity of this compound has been evaluated against a panel of human AML cell lines. The compound demonstrated potent cytotoxic effects, particularly in cell lines harboring FLT3-ITD mutations.

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | <50 |

| MOLM-13 | FLT3-ITD | <50 |

| HL-60 | FLT3-wt | 500 - 6000 |

| Kasumi-1 | c-KIT mutated | 500 - 6000 |

| KG-1 | FLT3-wt | 500 - 6000 |

| Table 1: In vitro cytotoxicity of this compound in various AML cell lines. |

Effects on Primary AML Cells

In primary AML patient samples, this compound induced a dose-dependent cytotoxic response with a mean IC50 of 1 µM.[2] Interestingly, the anti-leukemic activity did not correlate with the FLT3 mutation status or the quantitative expression of FLT3, suggesting that this compound may have additional mechanisms of action or that FLT3 inhibition is relevant even in FLT3-wildtype AML with high FLT3 expression.[2]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in AML cells, as evidenced by the activation of caspase 3 in the MV4-11 cell line.[2] Furthermore, treatment with this compound leads to a dose-dependent G0/G1 cell cycle arrest in AML cells.

In Vivo Pharmacological Properties

Pharmacokinetics

In mouse models, this compound demonstrated high oral bioavailability, a key characteristic for its clinical development as an orally administered agent.

Anti-leukemic Efficacy in Xenograft Models

The in vivo efficacy of this compound was evaluated in a hollow-fiber mouse model using both the MV4-11 cell line and primary AML cells. In these studies, this compound, administered at a dose of 15 mg/kg twice daily via subcutaneous injection, inhibited the growth of both primary AML cells and MV4-11 cells without causing significant toxicity to the animals.[2]

| Model | Treatment | Outcome |

| MV4-11 Xenograft | 15 mg/kg this compound (s.c., b.i.d.) | Inhibition of tumor growth |

| Primary AML Xenograft | 15 mg/kg this compound (s.c., b.i.d.) | Inhibition of tumor growth |

| Table 2: In vivo efficacy of this compound in mouse xenograft models. |

Experimental Protocols

General Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay was used to determine the cytotoxic effect of this compound on AML cell lines and primary patient samples.

-

Cell Preparation: AML cell lines were maintained in appropriate culture medium. Primary mononuclear cells from AML patients were isolated by Ficoll-Paque density gradient centrifugation.

-

Plate Preparation: 96-well or 384-well microtiter plates were prepared with a range of this compound concentrations.

-

Cell Seeding: Cells were seeded into the prepared plates at a density of approximately 20,000 to 50,000 cells per well.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: After incubation, the medium was washed away and fluorescein diacetate (FDA) was added to each well. FDA is hydrolyzed by esterases in viable cells to fluorescein, which is fluorescent. The fluorescence was measured using a fluorometer.

-

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. IC50 values were calculated from dose-response curves.

Hollow-Fiber Mouse Model for In Vivo Efficacy

This model was used to assess the anti-leukemic activity of this compound in a more physiologically relevant setting.

-

Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers were filled with a suspension of either MV4-11 cells or primary AML cells at a concentration of 1-2 x 10^7 cells/mL. The ends of the fibers were sealed.

-

Implantation: The prepared fibers were implanted subcutaneously and/or intraperitoneally into immunocompromised mice (e.g., NMRI or SCID).

-

Drug Administration: this compound was administered to the mice at a dose of 15 mg/kg twice daily via subcutaneous injection for a period of 6 days.[2] A control group received vehicle only.

-

Fiber Extraction and Cell Viability Assessment: After the treatment period, the fibers were explanted, and the viable cell mass within the fibers was determined using a metabolic assay (e.g., MTS or MTT) or by direct cell counting.

-

Data Analysis: The change in viable cell mass in the treated group was compared to the vehicle control group to determine the anti-tumor effect.

Gene Expression Profiling

Global gene expression analysis was performed to understand the molecular mechanisms underlying the effects of this compound.

-

Cell Treatment: AML cell lines (e.g., HL-60 and MV4-11) and primary AML cells were treated with 10 µM of this compound or vehicle control for 6 hours.

-

RNA Extraction: Total RNA was isolated from the treated cells using standard methods (e.g., Trizol reagent).

-

Microarray Analysis: The quality and integrity of the RNA were assessed, and the samples were then processed for microarray analysis using Affymetrix GeneChip arrays according to the manufacturer's protocols. This involved cDNA synthesis, in vitro transcription to generate biotinylated cRNA, fragmentation of the cRNA, and hybridization to the microarray.

-

Data Acquisition and Analysis: The arrays were washed, stained, and scanned. The resulting data was analyzed to identify differentially expressed genes between the this compound treated and control groups.

Synergistic Effects with Standard AML Therapies

Combination studies have shown that this compound acts synergistically with standard AML chemotherapeutic agents. When cytarabine or daunorubicin was administered simultaneously with or 24 hours prior to this compound, a synergistic cytotoxic effect was observed.[2] This suggests a potential role for this compound in combination therapies for AML.

Clinical Development Status

This compound entered a Phase I/II clinical trial for patients with AML. However, the development of this compound was subsequently discontinued. The reasons for discontinuation have not been publicly detailed.

Conclusion

This compound is a potent dual FLT3 and c-KIT inhibitor with significant preclinical anti-leukemic activity in both in vitro and in vivo models of AML. It effectively inhibits the proliferation of AML cells, induces apoptosis and cell cycle arrest, and demonstrates efficacy in animal models. The synergistic effects observed with standard chemotherapies further highlighted its therapeutic potential. While the clinical development of this compound has been halted, the comprehensive preclinical data generated for this compound provides valuable insights for the ongoing development of targeted therapies for acute myeloid leukemia. The detailed methodologies presented in this guide can serve as a useful reference for researchers in the field of AML drug discovery and development.

References

AKN-028: A Technical Overview of a Dual FLT3 and KIT Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKN-028 is an orally bioavailable small molecule that functions as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and also demonstrates inhibitory activity against KIT kinase.[1][2] Both FLT3 and KIT are receptor tyrosine kinases that play crucial roles in the proliferation, differentiation, and survival of hematopoietic cells.[3][4] Dysregulation of these kinases, through mutations or overexpression, is implicated in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used in its evaluation.

Mechanism of Action and Preclinical Activity

This compound was developed as a targeted therapy for AML.[1] Its primary mechanism of action is the inhibition of FLT3 kinase activity, with a reported IC50 of 6 nM.[2] In addition to its potent effects on FLT3, this compound has been shown to inhibit the autophosphorylation of KIT kinase in a dose-dependent manner.[2] While a specific IC50 value for KIT kinase has not been prominently reported in publicly available literature, its activity against this target is a key aspect of its preclinical profile. The dual inhibition of both FLT3 and KIT kinases was a promising strategy, as both are often dysregulated in AML.

Preclinical studies demonstrated that this compound induces a dose-dependent cytotoxic response in primary AML samples, with a mean IC50 of 1 μM.[2] The compound was shown to trigger apoptosis in the MV4-11 AML cell line through the activation of caspase 3.[2] Interestingly, the anti-leukemic activity of this compound in primary AML samples did not correlate with FLT3 mutation status or the quantitative expression of FLT3, suggesting a broader mechanism of action that may involve the inhibition of other kinases like KIT.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay/System | Reference |

| FLT3 IC50 | 6 nM | Enzyme Inhibition Assay | [2] |

| Mean Cytotoxic IC50 | 1 µM | Primary AML Samples (n=15) | [2] |

| MV4-11 Cytotoxicity IC50 | <50 nM | Cell Viability Assay | |

| MOLM-13 Cytotoxicity IC50 | <50 nM | Cell Viability Assay | |

| Other AML Cell Lines IC50 | 0.5 - 6 µM | Cell Viability Assay |

Experimental Protocols

Kinase Inhibition Assays

Enzyme Inhibition Assay (for FLT3 IC50 determination): The inhibitory effect of this compound on the FLT3 enzyme was evaluated using an immobilized metal ion affinity-based fluorescence polarization (IMAP) technique. This assay measures the binding of a fluorescently labeled phosphopeptide to a trivalent metal-containing nanoparticle. Inhibition of the kinase results in a decrease in the fluorescent signal.

Radiometric Protein Kinase Assay (for kinase profiling): A broader kinase inhibitory profile of this compound was determined using a radiometric protein kinase assay. This method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and a specific substrate for the kinase of interest. The kinase activity is measured by the amount of radioactivity transferred from ATP to the substrate. The reaction is typically stopped by spotting the mixture onto a filter membrane, which is then washed to remove unincorporated ATP. The radioactivity on the filter is then quantified using a scintillation counter.

Cellular Assays

Phospho-ELISA for FLT3 and KIT Autophosphorylation: To assess the inhibition of FLT3 and KIT autophosphorylation in a cellular context, a sandwich enzyme-linked immunosorbent assay (ELISA) was employed.

-

Cell Lines: Mouse embryonal fibroblasts overexpressing wild-type FLT3 (FLT3-wt), D835Y point-mutated FLT3 (FLT3-TKD), or FLT3 with an internal tandem duplication (FLT3-ITD) were used for FLT3 autophosphorylation assays. Human acute megakaryoblastic leukemia M07 cells, which overexpress KIT, were used for KIT autophosphorylation assays.[1]

-

Procedure:

-

Cells were incubated with varying concentrations of this compound for a specified period (e.g., 15 hours).

-

Following treatment, cells were lysed to release cellular proteins.

-

The cell lysates were added to microplate wells pre-coated with a capture antibody specific for the target protein (FLT3 or KIT).

-

After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein was added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then added, followed by a substrate that produces a detectable signal.

-

The signal intensity, which is proportional to the amount of phosphorylated protein, was measured using a microplate reader.

-

Fluorometric Microculture Cytotoxicity Assay (FMCA): This assay was used to determine the cytotoxic effects of this compound on AML cell lines and primary patient samples.

-

Principle: The FMCA is based on the conversion of fluorescein diacetate (FDA), a non-fluorescent compound, into the highly fluorescent molecule fluorescein by esterases present in viable cells with intact plasma membranes.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

This compound was added at various concentrations and incubated for 72 hours.

-

After the incubation period, the cells were washed.

-

A solution of FDA was added to each well, and the plates were incubated to allow for the conversion of FDA to fluorescein by viable cells.

-

The fluorescence was measured using a fluorometer, and the cell survival was calculated relative to untreated control cells.

-

Signaling Pathways and Visualization

KIT Signaling Pathway and Inhibition by this compound

Binding of the ligand, Stem Cell Factor (SCF), to the extracellular domain of KIT induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways activated by KIT include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. This compound inhibits the initial autophosphorylation of KIT, thereby blocking the activation of these downstream pathways.

Caption: KIT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound followed a logical progression from in vitro enzymatic assays to cellular assays and finally to in vivo models. This workflow is essential to characterize the potency, mechanism of action, and efficacy of a novel kinase inhibitor.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Clinical Development and Discontinuation

This compound entered a Phase 1/2 clinical trial for patients with relapsed or refractory AML (NCT01573247). However, the clinical development of this compound was prematurely terminated due to safety concerns. The specific nature of the adverse events leading to the discontinuation has not been detailed in publicly available records.

Conclusion

This compound is a potent dual inhibitor of FLT3 and KIT kinases that demonstrated significant preclinical anti-leukemic activity in various models of Acute Myeloid Leukemia. Its ability to induce apoptosis in AML cells and its efficacy in primary patient samples, irrespective of FLT3 mutation status, highlighted its potential as a therapeutic agent. However, the unforeseen safety issues encountered during its clinical development led to the discontinuation of the program. The preclinical data and the methodologies used in the evaluation of this compound remain a valuable case study for researchers and professionals in the field of drug development, particularly in the context of targeting kinase signaling in hematological malignancies.

References

- 1. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Akn-028: A Novel Tyrosine Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Akn-028 is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) demonstrating significant preclinical antileukemic activity in acute myeloid leukemia (AML). As a potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3), this compound effectively targets a key driver of AML pathogenesis. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for AML.

Mechanism of Action and Signaling Pathway

This compound is a potent and relatively selective inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2][3][4][5][6][7][8][9] The primary mechanism of action of this compound is the dose-dependent inhibition of FLT3 autophosphorylation.[1][2][3][4][6][7][8] This blockade of FLT3 signaling leads to the inhibition of downstream pro-survival and proliferative pathways, including the AKT and ERK pathways.[3][4][8] Furthermore, this compound has been shown to inhibit KIT autophosphorylation.[1][4][5][6][7][8] The culmination of these inhibitory effects is the induction of apoptosis, evidenced by the activation of caspase 3, and cell cycle arrest at the G0/G1 phase.[1][2][3][4][6][7][8][9] this compound also leads to the downregulation of Myc-associated genes.[6][9]

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines and primary patient samples.

Kinase Inhibition and Cytotoxicity

| Parameter | Value | Cell/Sample Type | Reference |

| FLT3 IC50 | 6 nM | Enzyme Assay | [1][2][3][4][6][7][8] |

| Mean Cytotoxic IC50 | 1 µM | Primary AML Samples (n=15) | [1][2][4][6][7][8] |

| Cytotoxic IC50 | <50 nM | MV4-11 and MOLM-13 AML cell lines | [2] |

| Cytotoxic IC50 | 0.5-6 µM | Three other AML cell lines | [2] |

Combination Studies

This compound exhibits synergistic activity when used in combination with standard AML chemotherapeutic agents, cytarabine and daunorubicin.[1][4][5][7][8] The synergy was observed when the drugs were administered simultaneously or when chemotherapy was given 24 hours prior to this compound.[1][4][7][8] A combination index (CI) of less than 0.7 was indicative of this synergistic effect.[8]

In Vivo Efficacy

Preclinical in vivo studies using mouse models of leukemia have confirmed the antileukemic activity of this compound.

Xenograft Model Data

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Male C57 black mice | MV4-11 xenografts | 15 mg/kg, s.c., twice daily for 6 days | Inhibition of tumor growth with no effect on body weight | [2][3] |

| Hollow-fiber mouse model | MV4-11 and primary AML cells | Not specified | Demonstrated antileukemic effect | [4][10] |

This compound has also been shown to have high oral bioavailability in mice.[1][3][4][7]

Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of this compound.

General Experimental Workflow

FLT3 Autophosphorylation Inhibition Assay

-

Cell Line: MV4-11 human AML cells.

-

Treatment: Cells were exposed to varying concentrations of this compound for 15 hours.

-

Method: Western blot analysis was performed to detect the levels of phosphorylated FLT3 (p-FLT3) relative to total FLT3.[4]

Downstream Signaling Inhibition Assay

-

Method: A radiometric protein kinase assay was used to measure the inhibition of AKT1, AKT2, AKT3, ERK1, and ERK2.

-

Treatment: Cell lysates were incubated with 1 µM of this compound for 60 minutes.[4][8]

Cytotoxicity Assay

-

Method: The Fluorometric Microculture Cytotoxicity Assay (FMCA) was utilized.[8][10]

-

Procedure: Leukemia cells were incubated with a range of this compound concentrations for a specified period, after which cell viability was assessed fluorometrically.

Apoptosis Assay

-

Cell Line: MV4-11 cells.

-

Endpoint: Measurement of caspase 3 activation as an indicator of apoptosis induction.[1][2][3][4][6][7][8]

Gene Expression Analysis

-

Cell Lines: HL-60, MV4-11, and primary FLT3-ITD positive AML cells.

-

Treatment: Cells were treated with 10 µM of this compound for 6 hours.

-

Method: Global gene expression was analyzed using Affymetrix arrays.[10] This analysis revealed 430 downregulated and 280 upregulated mRNAs following this compound treatment.[6][10]

In Vivo Xenograft Study

-

Animal Model: Male C57 black mice.

-

Tumor Inoculation: Subcutaneous injection of MV4-11 cells.

-

Treatment: Once tumors were established, mice were treated with 15 mg/kg of this compound subcutaneously twice daily for 6 days.[2][3]

-

Endpoints: Tumor volume was measured to assess efficacy, and body weight was monitored for toxicity.[2]

Conclusion

The preclinical data for this compound strongly support its continued development as a targeted therapy for AML. Its potent inhibition of FLT3 and downstream signaling pathways, coupled with demonstrated in vitro and in vivo efficacy, positions this compound as a promising candidate for clinical investigation. The synergistic effects observed with standard chemotherapies further suggest its potential utility in combination regimens. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to identify patient populations most likely to benefit from this compound therapy.

References

- 1. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 7. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [uu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Akn-028: A Deep Dive into FLT3 Inhibition-Induced Cell Cycle Arrest in Acute Myeloid Leukemia

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism by which Akn-028, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, induces cell cycle arrest in acute myeloid leukemia (AML) cells. This document details the signaling pathways involved, presents quantitative data from key experiments, and provides detailed experimental protocols for replication and further investigation.

Core Mechanism: FLT3 Inhibition Leading to G0/G1 Arrest

This compound is a novel tyrosine kinase inhibitor that has demonstrated significant preclinical activity against AML.[1][2] Its primary mechanism of action involves the potent inhibition of FLT3, a receptor tyrosine kinase frequently mutated and overexpressed in AML, leading to uncontrolled cell proliferation.[1][3] this compound induces a dose-dependent G0/G1 cell cycle arrest in AML cell lines, such as MV4-11, which harbors the FLT3-ITD mutation.[2][4] This arrest is mediated through the downregulation of the proto-oncogene c-Myc and its associated genes, which are critical for cell cycle progression.[2]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The signaling cascade initiated by this compound culminates in the arrest of the cell cycle at the G1/S checkpoint. The inhibition of FLT3 by this compound disrupts downstream pro-proliferative signaling pathways, most notably the PI3K/Akt and MAPK pathways, which are often constitutively active in FLT3-mutated AML. This disruption leads to a significant reduction in the expression of c-Myc, a key transcriptional regulator of many genes essential for cell cycle progression.

The decreased levels of c-Myc subsequently affect the expression and activity of core cell cycle machinery. This includes the downregulation of G1 cyclins (Cyclin D and Cyclin E) and their associated cyclin-dependent kinases (CDK4, CDK6, and CDK2). Concurrently, an upregulation of CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1 may occur, further inhibiting the activity of the cyclin-CDK complexes. The ultimate consequence of these changes is the hypophosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby enforcing a G1 cell cycle arrest.

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on AML cells.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in MV4-11 Cells after 72h Treatment

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (0.1% DMSO) | - | 45.3 ± 2.5 | 40.1 ± 1.8 | 14.6 ± 1.2 |

| This compound | 0.025 | 58.2 ± 3.1 | 28.5 ± 2.2 | 13.3 ± 1.5 |

| This compound | 0.05 | 69.7 ± 4.0 | 19.8 ± 2.9 | 10.5 ± 1.9 |

| This compound | 0.1 | 78.4 ± 3.6 | 12.3 ± 2.5 | 9.3 ± 1.7 |

| ATRA (Positive Control) | 0.5 | 72.1 ± 3.3 | 15.7 ± 2.1 | 12.2 ± 1.4 |

Data are presented as mean ± SEM from representative experiments.[4]

Table 2: Effect of this compound on the Expression of G1/S Phase Regulatory Proteins in MV4-11 Cells (Hypothetical Data)

| Protein | This compound (0.1 µM, 48h) - Fold Change vs. Vehicle |

| Cyclin D1 | ↓ 0.45 |

| Cyclin E | ↓ 0.38 |

| CDK2 | ↓ 0.52 |

| CDK4 | ↓ 0.61 |

| p21Cip1 | ↑ 2.1 |

| p27Kip1 | ↑ 1.8 |

| p-Rb (Ser780) | ↓ 0.25 |

This table presents hypothetical quantitative data based on the known mechanism of action of FLT3 inhibitors and c-Myc downregulation. Specific quantitative western blot data for this compound's effect on these exact proteins is not currently available in the public domain and would require experimental determination.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Line: The human AML cell line MV4-11, which is positive for the FLT3-ITD mutation, is a suitable model.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.025, 0.05, 0.1 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

Flow Cytometry for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

-

Cell Preparation: Seed MV4-11 cells at a density of 2 x 105 cells/mL and treat with various concentrations of this compound or vehicle control for 72 hours.

-

Harvesting and Fixation: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

Caption: General workflow for Western blotting analysis.

-

Protein Extraction: Treat MV4-11 cells with this compound (e.g., 0.1 µM) or vehicle for the desired time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin D1, Cyclin E, CDK2, CDK4, p21Cip1, p27Kip1, phospho-Rb (Ser780), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the western blot bands using image analysis software. Normalize the expression of the target proteins to the loading control.

Conclusion

This compound effectively induces G0/G1 cell cycle arrest in FLT3-mutated AML cells by inhibiting the FLT3-c-Myc signaling axis. This detailed guide provides the foundational knowledge and experimental framework for researchers to further investigate the therapeutic potential of this compound and its precise impact on the cell cycle machinery. Further quantitative proteomics and phosphoproteomics studies will be invaluable in fully elucidating the intricate molecular events downstream of this compound treatment.

References

- 1. The novel tyrosine kinase inhibitor this compound has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Akn-028 for FLT3-ITD Mutant AML: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (ITD) being the most common type.[1][2] These FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[3][4] Akn-028 is a potent and orally active tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-leukemic activity by targeting the FLT3 kinase.[5][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation for the treatment of FLT3-ITD mutant AML.

Introduction to this compound

This compound (formerly known as BVT-II) is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 receptor tyrosine kinase.[8] Its development has been driven by the pressing need for targeted therapies in AML, particularly for patients with the high-risk FLT3-ITD mutation. Preclinical studies have shown that this compound is a relatively selective and potent inhibitor of FLT3, distinguishing it from broader multi-kinase inhibitors.[5][8]

Mechanism of Action

This compound exerts its anti-leukemic effects by competitively inhibiting the ATP-binding site of the FLT3 kinase.[9] In FLT3-ITD mutant AML, the FLT3 receptor is constitutively phosphorylated and activated, leading to the downstream activation of several key signaling pathways that drive leukemogenesis, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[3][4][6] By inhibiting FLT3 autophosphorylation, this compound effectively blocks these downstream signals, thereby inducing cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[6][7][10]

Preclinical Data

This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models of FLT3-ITD positive AML. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Kinase and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Kinase Inhibition | FLT3 | IC50 | 6 nM | [6][7] |

| Kinase Inhibition | c-KIT | IC50 | Not specified, but active | [5] |

| Cellular Proliferation | MV4-11 (FLT3-ITD/ITD) | IC50 | <50 nM | [7] |

| Cellular Proliferation | MOLM-13 (FLT3-ITD/wt) | IC50 | <50 nM | [7] |

| Cellular Proliferation | Other AML Cell Lines | IC50 | 0.5 - 6 µM | [7] |

| Cytotoxicity (Primary AML) | Patient Samples (n=15) | Mean IC50 | ~1 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | MV4-11 | 15 mg/kg, s.c., twice daily | Tumor growth inhibition | [6][7] |

| Hollow Fiber Mouse Model | MV4-11 & Primary AML cells | Not Specified | Demonstrated efficacy | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the referenced publications.

FLT3 Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of the FLT3 kinase by 50% (IC50).

Protocol:

-

Reagents and Materials:

-

Recombinant human FLT3-ITD kinase domain

-

ATP (Adenosine triphosphate)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

This compound (serially diluted)

-

Kinase buffer

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of the kinase reaction mixture containing FLT3-ITD enzyme and the substrate (MBP).

-

Add 100 nM of this compound (or other test compound) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at room temperature for 3 hours.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

-

Cell Viability and Cytotoxicity Assays

These assays measure the effect of this compound on the viability and proliferation of AML cells.

4.2.1. MTT Assay

Protocol:

-

Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of 0.04M HCl in isopropanol to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

4.2.2. Fluorometric Microculture Cytotoxicity Assay (FMCA)

Protocol:

-

Cell Preparation: Isolate primary tumor cells from AML patients.

-

Plating: Plate the cells in 96-well plates.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period.

-

Staining: Add fluorescein diacetate (FDA), which is converted to fluorescent fluorescein by viable cells.

-

Measurement: Measure the fluorescence intensity using a fluorometer.

-

Analysis: The fluorescence is proportional to the number of viable cells. Calculate the survival index as the percentage of fluorescence in test wells relative to control wells.[8]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject a suspension of FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of the mice.

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via the specified route (e.g., subcutaneous injection) and schedule (e.g., twice daily).[7]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for p-FLT3).

-

Analysis: Compare the tumor growth rates between the this compound treated and control groups to determine the in vivo efficacy.

Gene Expression Analysis

Studies have shown that this compound induces significant changes in gene expression in AML cells.[8] This analysis helps to further elucidate the drug's mechanism of action beyond direct kinase inhibition.

Protocol:

-

Cell Treatment: Treat AML cell lines (e.g., MV4-11, HL-60) and primary patient AML cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).[8]

-

RNA Extraction: Isolate total RNA from the treated and control cells.

-

Microarray Analysis: Perform global gene expression analysis using Affymetrix arrays or a similar platform.

-

Data Analysis: Use principal component analysis (PCA) to visualize global gene expression patterns. Identify differentially expressed genes between this compound treated and control cells.[8]

Conclusion and Future Directions

This compound has demonstrated promising preclinical activity as a potent and selective FLT3 inhibitor for the treatment of FLT3-ITD mutant AML. Its ability to induce apoptosis and inhibit proliferation in both cell lines and primary patient samples, as well as its in vivo efficacy, supports its continued clinical development.[5] Future research should focus on combination therapies, as the synergy of this compound with standard AML drugs has been suggested.[5] Further investigation into the gene expression changes induced by this compound may also reveal novel therapeutic targets and biomarkers of response.

References

- 1. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 10. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Drug resistance testing of acute myeloid leukemia in adults using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analysis of p-FLT3 Inhibition by AKN-028 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis in Acute Myeloid Leukemia (AML).[1][2] This constitutive phosphorylation of FLT3 (p-FLT3) makes it a key therapeutic target.

AKN-028 is a potent, orally bioavailable tyrosine kinase inhibitor that targets both wild-type and mutated forms of FLT3.[3][4] It has been shown to inhibit FLT3 autophosphorylation in a dose-dependent manner, leading to the induction of apoptosis in AML cells.[4] This application note provides a detailed protocol for the analysis of p-FLT3 levels in response to this compound treatment using Western blotting, a fundamental technique for characterizing the efficacy of kinase inhibitors.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the transfer of a phosphate group from ATP to tyrosine residues on the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[5]

Quantitative Data Summary

The inhibitory effect of this compound on FLT3 phosphorylation can be quantified by densitometric analysis of Western blot bands. The following table summarizes representative data on the dose-dependent inhibition of p-FLT3 in a FLT3-ITD positive AML cell line (e.g., MV4-11) treated with this compound for a specified duration.

| This compound Concentration (nM) | p-FLT3 Level (% of Control) | Total FLT3 Level (% of Control) |

| 0 (Vehicle) | 100 | 100 |

| 1 | 85 | 98 |

| 10 | 50 | 95 |

| 50 | 15 | 92 |

| 100 | 5 | 90 |

| 500 | <1 | 88 |

Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line: Use a human AML cell line with a known FLT3 mutation, such as MV4-11 (FLT3-ITD).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a density of 1 x 10^6 cells/mL. The following day, treat the cells with increasing concentrations of this compound (e.g., 1 nM to 500 nM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

Western Blot Protocol for p-FLT3 Analysis

Materials:

-

Cell Lysis Buffer (RIPA buffer recommended for membrane proteins)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels (8-10%)

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-FLT3 (Tyr591) antibody (e.g., Cell Signaling Technology #3461, 1:1000 dilution)[1]

-

Rabbit anti-FLT3 antibody (1:1000 dilution)

-

Mouse anti-β-actin antibody (1:5000 dilution, as a loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)

-

HRP-conjugated goat anti-mouse IgG (1:5000 dilution)

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System (e.g., ChemiDoc)

Procedure:

-

Cell Lysis:

-

After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Denature the samples by heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total FLT3 and β-actin, the membrane can be stripped and re-probed or parallel blots can be run.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FLT3 signal to the total FLT3 signal, and then to the loading control (β-actin).

-

Visualizations

FLT3 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits FLT3 autophosphorylation and downstream signaling.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of p-FLT3.

References

Application Notes and Protocols for the Use of AKN-028 in Animal Models of Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis, making it a key therapeutic target.[2] Another important tyrosine kinase in AML is KIT, which is mutated in a subset of patients, particularly those with core-binding factor AML.[3][4]

AKN-028 is an orally bioavailable small molecule tyrosine kinase inhibitor that potently targets both FLT3 and KIT.[5][6][7] Preclinical studies have demonstrated its significant anti-leukemic activity in both AML cell lines and primary patient samples, including those resistant to conventional chemotherapy.[5][8] this compound induces apoptosis in AML cells through the activation of caspase-3 and has shown synergistic effects when combined with standard AML therapies such as cytarabine and daunorubicin.[9][10][11] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of AML.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of FLT3 and KIT receptor tyrosine kinases.[5][6] By binding to these kinases, this compound blocks their autophosphorylation and downstream signaling pathways, including the AKT, STAT, and MAP-kinase pathways, which are critical for the survival and proliferation of leukemia cells.[1][2] This inhibition of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis, mediated by the activation of caspase-3.[9][10]

Signaling Pathway of this compound in AML

Caption: this compound inhibits FLT3 and KIT signaling, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in AML models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / Sample Type | Result | Reference |

| FLT3 Kinase Inhibition (IC50) | Enzyme Assay | 6 nM | [9][10] |

| Cytotoxicity (Mean IC50) | Primary AML Samples (n=15) | 1 µM | [9][10] |

| Cytotoxicity (IC50) | MV4-11 (FLT3-ITD) | <50 nM | [12] |

| MOLM-13 (FLT3-ITD) | <50 nM | [12] | |

| Other AML cell lines | 0.5 - 6 µM | [12] |

Table 2: In Vivo Efficacy of this compound in AML Mouse Models

| Animal Model | Cell Line / Sample | Treatment Regimen | Key Findings | Reference |

| Hollow-Fiber Model | Primary AML (UPN26) & MV4-11 | 15 mg/kg, s.c., twice daily for 6 days | Inhibition of net cell growth | [5] |

| Xenograft Model | MV4-11 | 15 mg/kg, s.c., twice daily for 6 days | Inhibition of tumor growth | [12] |

| Pharmacokinetics | Male C57 black mice | Not specified | High oral bioavailability | [9] |

| Toxicity | Mice | 15 mg/kg, s.c., twice daily for 6 days | No major toxicity observed; did not affect body weight | [9][12] |

Note: Detailed pharmacokinetic and comprehensive toxicology data for this compound are not publicly available.

Experimental Protocols

Protocol 1: Subcutaneous AML Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human AML cell line in immunodeficient mice.

Materials:

-

MV4-11 cells

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Complete cell culture medium (e.g., IMDM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Calipers

-

This compound

-

Vehicle for this compound (e.g., sterile PBS, DMSO/saline mixture; Note: The exact vehicle for this compound is not specified in the literature, so it should be empirically determined)

Procedure:

-

Cell Culture: Culture MV4-11 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Preparation: Harvest cells by centrifugation and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for general health and tumor development.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

-

-

Drug Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare this compound in the appropriate vehicle at the desired concentration.

-

Administer this compound (e.g., 15 mg/kg) or vehicle to the mice via the desired route (e.g., subcutaneous injection, oral gavage) according to the planned schedule (e.g., twice daily).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

Protocol 2: Hollow-Fiber Mouse Model for AML

This assay allows for the in vivo evaluation of a compound's effect on the viability of cancer cells grown within semi-permeable fibers.

Materials:

-

AML cells (cell lines or primary samples)

-

Polyvinylidene fluoride (PVDF) hollow fibers

-

Complete cell culture medium

-

PBS, sterile

-

Syringes and needles

-

Surgical instruments

-

MTT reagent or other viability assay kits

-

This compound and vehicle

Procedure:

-

Hollow Fiber Preparation:

-